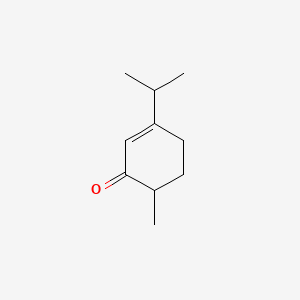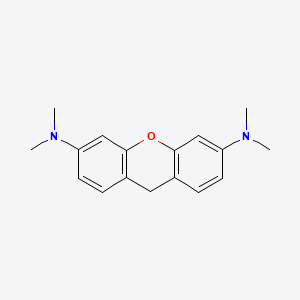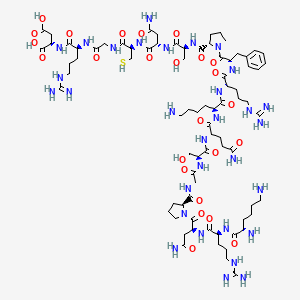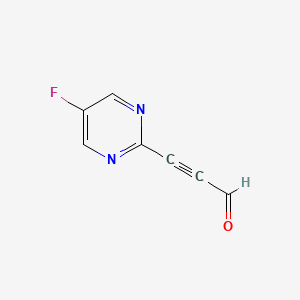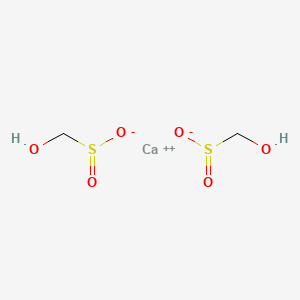
Germacyclopent-3-ene, 1,1-diethyl-3,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethyl-3,4-dimethylgermacyclopentan-3-ene is an organogermanium compound with the molecular formula C10H20Ge. This compound is part of the germacyclopentane family, which are cyclic compounds containing germanium atoms in their ring structure. The presence of germanium in the ring structure imparts unique chemical properties to the compound, making it of interest in various fields of research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-3,4-dimethylgermacyclopentan-3-ene typically involves the reaction of germanium tetrachloride with appropriate organic reagents under controlled conditions. One common method involves the use of diethylmagnesium and dimethylmagnesium reagents to introduce the ethyl and methyl groups, respectively, onto the germanium center. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the germanium compound .
Industrial Production Methods
Industrial production of 1,1-Diethyl-3,4-dimethylgermacyclopentan-3-ene may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethyl-3,4-dimethylgermacyclopentan-3-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The ethyl and methyl groups on the germanium center can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups .
Applications De Recherche Scientifique
1,1-Diethyl-3,4-dimethylgermacyclopentan-3-ene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in certain organic reactions.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a component in electronic devices
Mécanisme D'action
The mechanism of action of 1,1-Diethyl-3,4-dimethylgermacyclopentan-3-ene involves its interaction with specific molecular targets and pathways. The germanium center can coordinate with various biological molecules, influencing their structure and function. This coordination can affect cellular signaling pathways, enzyme activity, and gene expression, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diethyl-3,4-dimethylsilacyclopentan-3-ene: A silicon analog with similar structural features but different chemical properties due to the presence of silicon instead of germanium.
1,1-Diethyl-3,4-dimethylstannacyclopentan-3-ene: A tin analog with distinct reactivity and applications compared to the germanium compound
Uniqueness
1,1-Diethyl-3,4-dimethylgermacyclopentan-3-ene is unique due to the presence of germanium in its ring structure, which imparts specific electronic and steric properties.
Propriétés
Numéro CAS |
5764-67-0 |
|---|---|
Formule moléculaire |
C10H20Ge |
Poids moléculaire |
212.90 g/mol |
Nom IUPAC |
1,1-diethyl-3,4-dimethyl-2,5-dihydrogermole |
InChI |
InChI=1S/C10H20Ge/c1-5-11(6-2)7-9(3)10(4)8-11/h5-8H2,1-4H3 |
Clé InChI |
XMPDJBNPCIRQFS-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge]1(CC(=C(C1)C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B13813283.png)

![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)




